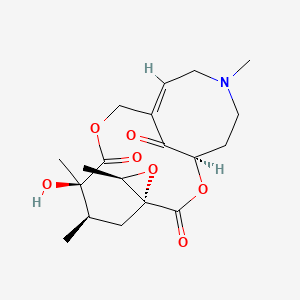

![molecular formula C27H26O18 B1232355 木犀草素-7-O-[β-D-葡萄糖醛酸基-(1→2)-β-D-葡萄糖醛酸基] CAS No. 96400-45-2](/img/structure/B1232355.png)

木犀草素-7-O-[β-D-葡萄糖醛酸基-(1→2)-β-D-葡萄糖醛酸基]

描述

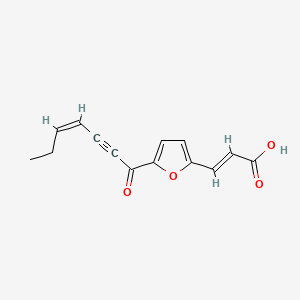

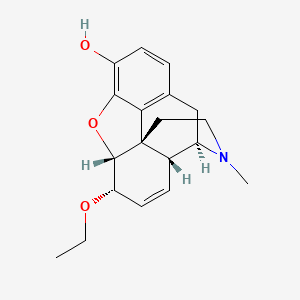

Luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide] (L7G) is a naturally occurring flavonoid glycoside found in leaves of basil or Verbena officinalis L . It is the glycosyloxyflavone resulting from the condensation of the hydroxy group at position 7 of luteolin with the 1 position of 2-O-β-D-glucopyranuronosyl-β-D-glucopyranosiduronic acid .

Synthesis Analysis

The synthesis of L7G involves the enzyme luteolin-7-O-diglucuronide 4’-O-glucuronosyltransferase, which catalyzes the chemical reaction between UDP-glucuronate and luteolin 7-O-beta-D-diglucuronide to produce UDP, luteolin, and luteolin 7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide]-4’-O-beta-D-glucuronide .Molecular Structure Analysis

The molecular formula of L7G is C27H26O18. It has an average mass of 638.484 Da and a mono-isotopic mass of 638.111938 Da .Chemical Reactions Analysis

Luteolin-7-O-glucuronide 2"-O-glucuronosyltransferase is an enzyme that catalyzes the chemical reaction between UDP-glucuronate and luteolin 7-O-beta-D-glucuronide to produce UDP and luteolin 7-O-[beta-D-glucuronosyl-(1→2)-beta-D-glucuronide] .Physical And Chemical Properties Analysis

L7G is a dicarboxylic acid and a disaccharide derivative .科学研究应用

Anti-Inflammatory and Antioxidant Effects

Luteolin 7-diglucuronide has been shown to possess significant anti-inflammatory and antioxidant properties. In endothelial cells cultured in vitro, it inhibits the STAT3 pathway, which is involved in inflammatory responses. It also exhibits an antiproliferative action and reduces oxidative stress by inhibiting the generation of reactive oxygen species (ROS) .

Cardiovascular Health

Research indicates that Luteolin 7-diglucuronide can contribute to cardiovascular health by lowering blood cholesterol levels. This is crucial for reducing the risk of cardiovascular disease, especially in patients with familial hypercholesterolemia. It has been identified in Perilla frutescens leaf extracts, which are being developed as functional foods with cholesterol-lowering effects .

Anticancer Activity

Luteolin 7-diglucuronide has been associated with anticancer activity. It can block the activation of carcinogens, increase carcinogen detoxification, and stimulate error-free DNA repair. These properties make it a candidate for further research in cancer prevention and therapy .

Food Industry and Biomedical Applications

Due to its various biological activities, including cytotoxic, anti-inflammatory, antioxidant, and antibacterial properties, Luteolin 7-diglucuronide has been employed as a bioactive molecule in numerous applications within the food industry and the biomedical field .

作用机制

Luteolin 7-diglucuronide (also known as Luteolin 7-O-beta-D-diglucuronide or luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide]) is a major active flavonoid glycoside compound extracted from various plants, including Ixeris sonchifolia .

Target of Action

The primary targets of Luteolin 7-diglucuronide are receptor-interacting serine/threonine-protein kinase 3 (RIP3) and mixed lineage kinase domain-like protein (MLKL) . These proteins play a crucial role in necroptosis, a regulated type of cell death .

Mode of Action

Luteolin 7-diglucuronide interacts with its targets, RIP3 and MLKL, by binding to them more stably and firmly than their inhibitors . This interaction inhibits the aggregation of MLKL to the nucleus, thereby regulating the RIP3/MLKL signaling pathway .

Biochemical Pathways

The compound affects the RIP3/MLKL signaling pathway, which is involved in necroptosis . By inhibiting this pathway, Luteolin 7-diglucuronide can ameliorate oxygen glucose deprivation (OGD)-induced neuronal injury .

Result of Action

In vitro, Luteolin 7-diglucuronide has been found to effectively improve the OGD-induced decrease in neuronal viability and increase in neuronal death . In vivo, it has been shown to protect against cerebral ischemia in a rat middle cerebral artery occlusion (MCAO) model .

属性

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-6-carboxy-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26O18/c28-9-2-1-7(3-10(9)29)13-6-12(31)15-11(30)4-8(5-14(15)42-13)41-27-23(19(35)18(34)22(44-27)25(39)40)45-26-20(36)16(32)17(33)21(43-26)24(37)38/h1-6,16-23,26-30,32-36H,(H,37,38)(H,39,40)/t16-,17-,18-,19-,20+,21-,22-,23+,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBVWJQPAZYQDB-DBFWEQBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

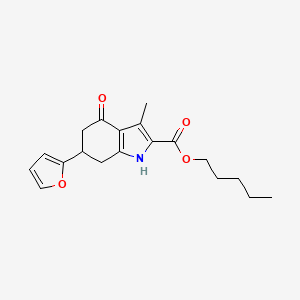

![[(1S,2R,3S,6S,9R,10R,11R,14R,17S,18R,19S)-12-ethyl-9-hydroxy-17-methoxy-14-methyl-4-oxo-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-19-yl] benzoate](/img/structure/B1232276.png)

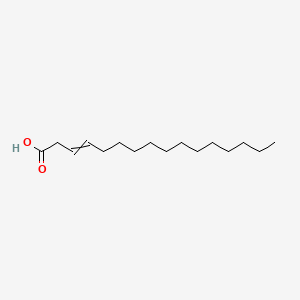

![N-phenylbicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B1232283.png)